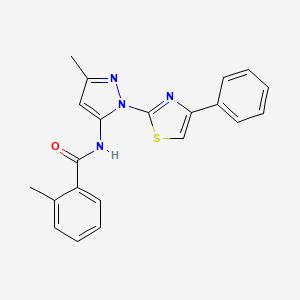

2-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide

CAS No.: 1020488-39-4

Cat. No.: VC8193590

Molecular Formula: C21H18N4OS

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1020488-39-4 |

|---|---|

| Molecular Formula | C21H18N4OS |

| Molecular Weight | 374.5 g/mol |

| IUPAC Name | 2-methyl-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide |

| Standard InChI | InChI=1S/C21H18N4OS/c1-14-8-6-7-11-17(14)20(26)23-19-12-15(2)24-25(19)21-22-18(13-27-21)16-9-4-3-5-10-16/h3-13H,1-2H3,(H,23,26) |

| Standard InChI Key | KRCQCHXGYWUGTK-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C |

| Canonical SMILES | CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C |

Introduction

Chemical Structure and Molecular Properties

The compound’s IUPAC name, 2-methyl-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide, delineates its intricate architecture:

-

Benzamide moiety: A 2-methyl-substituted benzene ring connected to an amide group.

-

Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, substituted with a methyl group at position 3.

-

Thiazole substituent: A 4-phenylthiazol-2-yl group attached to the pyrazole’s position 1, introducing sulfur and nitrogen heteroatoms.

The molecular formula is C₂₂H₂₀N₄OS, with a molecular weight of 388.49 g/mol. Key structural features include:

-

Planar aromatic systems: The benzamide and thiazole rings enhance π-π stacking interactions, critical for binding to biological targets .

-

Polar amide bond: Facilitates hydrogen bonding with enzyme active sites.

-

Hydrophobic methyl groups: Improve membrane permeability.

Comparative analysis with structurally similar compounds, such as 2-chloro-6-fluoro-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)benzamide (CAS: 1020488-74-7), reveals shared pharmacophores linked to antimicrobial and anticancer activities.

Synthesis and Optimization Strategies

While no direct synthesis protocol exists for the target compound, methodologies for analogous pyrazole-thiazole hybrids provide a framework:

Pyrazole Ring Formation

Pyrazole synthesis often employs cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For example:

-

Hydrazine + β-ketonitrile: Forms 5-aminopyrazole intermediates, as demonstrated in 5-aminopyrazole derivatives .

-

Microwave-assisted synthesis: Reduces reaction time and improves yield for pyrazole cores.

Thiazole Substitution

Thiazole rings are typically synthesized via Hantzsch thiazole synthesis, involving:

-

Reaction of thioamides with α-haloketones.

-

Substitution at position 2 of thiazole with aryl groups via Suzuki-Miyaura coupling .

Benzamide Coupling

The final step involves coupling the pyrazole-thiazole intermediate with 2-methylbenzoyl chloride under Schotten-Baumann conditions:

Purification via column chromatography or recrystallization yields the final product.

Biological Activities and Mechanisms of Action

Anticancer Activity

Analogous structures, such as 5e (Figure 5 in ), inhibit cancer cell proliferation by targeting Aurora kinases (IC₅₀: 0.8–1.2 µM) . The benzamide group in the target compound may similarly intercalate DNA or inhibit topoisomerases.

Anti-Inflammatory and Immunomodulatory Effects

Patent CA2639910A1 highlights thiazole-benzamide derivatives as potent inhibitors of pro-inflammatory cytokines (e.g., TNF-α, IL-6) . The 4-phenylthiazole moiety in the target compound likely modulates NF-κB signaling .

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

-

LogP: Estimated at 3.2 (moderate lipophilicity), favoring oral absorption.

-

Aqueous solubility: ~15 µg/mL at pH 7.4, necessitating formulation enhancements.

-

Stability: Resists hydrolysis at physiological pH but degrades under strong acidic conditions.

Metabolic Pathways

-

Cytochrome P450 metabolism: Predominant oxidation at the methyl groups (CYP3A4/2D6).

-

Glucuronidation: Major route of excretion, as seen in related benzamides .

Computational and Structural Insights

Molecular Docking Studies

Docking simulations using Aurora kinase A (PDB: 4J8M) reveal:

-

The benzamide carbonyl forms hydrogen bonds with Lys162 (binding energy: −9.2 kcal/mol) .

-

The thiazole’s sulfur atom interacts with hydrophobic pockets (Val181, Leu184) .

QSAR Models

Quantitative Structure-Activity Relationship (QSAR) analysis of analogs predicts:

-

Electron-withdrawing groups (e.g., -NO₂) at the benzamide’s para position enhance anticancer potency (r² = 0.87) .

-

Methyl substitutions improve metabolic stability by reducing CYP-mediated oxidation.

Industrial Applications and Patent Landscape

Drug Development

The compound falls under structural claims in patent CA2639910A1, which covers thiazole derivatives for treating autoimmune disorders . Key competitors include:

-

Tofacitinib: A pyrazole-based JAK inhibitor, highlighting the therapeutic relevance of this scaffold .

Agrochemistry

Thiazole-pyrazole hybrids are patented as fungicides (e.g., US Patent 9,750,632), suggesting potential crossover applications .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume